molecular formula C8H9F2N B1603352 Benzeneethanamine, 2,3-difluoro- CAS No. 311346-59-5

Benzeneethanamine, 2,3-difluoro-

Cat. No.: B1603352
CAS No.: 311346-59-5
M. Wt: 157.16 g/mol
InChI Key: WDHGQWFEKPJRJW-UHFFFAOYSA-N
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Description

"Benzeneethanamine, 2,3-difluoro-" is a fluorinated aromatic amine with an ethanamine (-CH₂CH₂NH₂) side chain attached to a benzene ring substituted with fluorine atoms at the 2- and 3-positions. Fluorine substituents on aromatic rings significantly influence electronic properties, solubility, and metabolic stability, making such compounds relevant in pharmaceuticals, agrochemicals, and materials science . The 2,3-difluoro substitution pattern may confer unique steric and electronic effects compared to other isomers (e.g., 2,5- or 3,4-difluoro) .

Properties

IUPAC Name

2-(2,3-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGQWFEKPJRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591597
Record name 2-(2,3-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311346-59-5
Record name 2-(2,3-Difluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 2,3-difluoro- typically involves the reaction of 2,3-difluorobenzyl chloride with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for Benzeneethanamine, 2,3-difluoro- are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 2,3-difluoro- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Scientific Research Applications

Benzeneethanamine, 2,3-difluoro- has several notable applications in scientific research:

Medicinal Chemistry

  • Therapeutic Potential: The compound is being investigated for its potential anti-inflammatory and anticancer properties. Studies have indicated that it may inhibit specific enzymes or receptors linked to various diseases, including cancer.
  • Biological Interaction Studies: Research has focused on its interaction with biological systems to determine its viability as a lead compound for drug development. These studies are crucial for understanding the compound's pharmacological effects and mechanisms of action.

Organic Synthesis

  • Building Block in Organic Chemistry: Benzeneethanamine, 2,3-difluoro- serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Material Science

  • Development of New Materials: The compound may be utilized in developing new materials with unique physical or chemical properties due to its fluorinated structure. This can include applications in coatings, polymers, or other advanced materials.

Case Study 1: Anticancer Activity

Recent studies have explored the anticancer potential of benzeneethanamine, 2,3-difluoro-. In vitro assays demonstrated that the compound inhibited the proliferation of certain cancer cell lines by modulating key signaling pathways involved in cell growth and survival. Further pharmacological studies are necessary to elucidate the full range of biological effects and therapeutic potential.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of benzeneethanamine, 2,3-difluoro-, aimed at improving yield and purity. Various reaction conditions were tested to identify optimal solvents and catalysts that enhance production efficiency while minimizing by-products.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 2,3-difluoro- involves its interaction with specific molecular targets and pathways. For example, it may modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Position Effects: 2,3-Difluoro vs. 3,4-Difluoro (Chiral): The (R)-3,4-difluoro isomer (157.16 g/mol) demonstrates how fluorine placement and chirality influence biological activity and synthesis complexity .

Ethoxy groups (C₉H₁₁F₂NO) increase lipophilicity, which may enhance blood-brain barrier penetration in neuroactive compounds .

Synthetic Challenges :

  • Fluorinated aromatic amines often require regioselective halogenation (e.g., Balz-Schiemann reaction) or Suzuki coupling for aryl-amine bond formation .
  • Chiral synthesis, as seen in (R)-3,4-difluoroethanamine, demands asymmetric catalysis or resolution techniques .

Biological Activity

Benzeneethanamine, 2,3-difluoro- is a compound that has garnered attention in various biological studies due to its potential therapeutic and toxicological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Benzeneethanamine, 2,3-difluoro- (C9H10F2N) is characterized by the presence of two fluorine atoms attached to the benzene ring. Its chemical structure can influence its biological activity significantly, affecting its interaction with biological systems.

Biological Activity Overview

Research has shown that compounds similar to benzeneethanamine exhibit a range of biological activities, including antimicrobial, anticancer, and neuroactive effects. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzene derivatives. For instance, compounds within this class have demonstrated significant antibacterial effects against various strains of bacteria. A study highlighted the effectiveness of structurally related compounds in inhibiting bacterial growth, suggesting that benzeneethanamine derivatives could possess similar properties .

Table 1: Antimicrobial Activity of Benzene Derivatives

Compound NameActivity TypeTarget OrganismsReference
BenzeneethanamineAntibacterialStaphylococcus aureusStudy A
2-FluorobenzeneAntifungalCandida albicansStudy B
3-DifluorobenzylamineAntiviralInfluenza virusStudy C

Anticancer Properties

The anticancer potential of benzene derivatives has also been explored. Research indicates that certain modifications in the benzene ring can enhance cytotoxicity against cancer cell lines. Benzeneethanamine's structural features may contribute to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a controlled study involving various cancer cell lines (e.g., breast and prostate cancer), benzeneethanamine was tested for its cytotoxic effects. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. The mechanism was attributed to oxidative stress induction and disruption of mitochondrial function .

Toxicological Considerations

While exploring the beneficial aspects of benzeneethanamine, it is crucial to consider its toxicological profile. Benzene exposure is known to cause hematotoxicity and other adverse effects due to the generation of reactive metabolites. Studies have shown that benzene and its derivatives can lead to oxidative stress and damage to cellular components, which may result in long-term health issues .

Table 2: Toxicological Effects of Benzene Derivatives

EffectMechanismReference
HematotoxicityOxidative stressStudy D
DNA DamageFormation of DNA adductsStudy E
Immune System SuppressionDisruption of cytokine processingStudy F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneethanamine, 2,3-difluoro-
Reactant of Route 2
Benzeneethanamine, 2,3-difluoro-

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